molecular formula C25H25N3O2S2 B12576872 Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-

Cat. No.: B12576872
M. Wt: 463.6 g/mol
InChI Key: PKFVWEMELAMBHO-UHFFFAOYSA-N
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Description

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- is a complex organic compound with a unique structure that combines elements of quinoline, benzothiazole, and cyclopentylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves multiple steps, typically starting with the preparation of the quinoline and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing quinoline or benzothiazole moieties. Examples include:

Uniqueness

What sets Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Acetamide, specifically 2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- , is a complex organic compound with a molecular formula of C25H25N3O2S2 and a molecular weight of 463.6 g/mol. This compound features a unique structural arrangement that includes both quinoline and benzothiazole moieties, which are known to confer various biological activities. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The structural complexity of this acetamide derivative allows it to interact with biological targets in unique ways. The presence of the thioether, quinoline, and benzothiazole groups suggests potential pharmacological applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

PropertyValue
Molecular FormulaC25H25N3O2S2
Molecular Weight463.6 g/mol
CAS Number606113-84-2
Structural FeaturesThioether, Amide

Antimicrobial Properties

Compounds containing quinoline and benzothiazole structures have been documented for their antimicrobial activity. Studies indicate that derivatives of acetamide can exhibit significant antibacterial effects against various strains of bacteria. For instance, some acetamide derivatives demonstrated moderate activity against Gram-positive bacteria, with specific compounds showing effective Minimum Inhibitory Concentration (MIC) values.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of acetamide derivatives. The unique structural features allow these compounds to modulate inflammatory pathways effectively. In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. The incorporation of quinoline and benzothiazole moieties has been associated with the ability to induce apoptosis in cancer cells. Preliminary studies on the compound indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.

Synthesis

The synthesis of 2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- can be achieved through several methods involving multi-step organic reactions. Common approaches include:

  • Thioether Formation : Utilizing cyclopentylmethyl derivatives with quinoline precursors.
  • Amidation : Reacting the resultant thioether with benzothiazole derivatives under controlled conditions to form the final acetamide structure.

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is closely linked to their structural components. SAR studies suggest that:

  • Quinoline Moiety : Enhances antimicrobial and anticancer properties.
  • Benzothiazole Substituents : Contribute to anti-inflammatory effects.
  • Thioether Linkage : May influence binding affinity to biological targets.

A comparative analysis with other structurally similar compounds highlights how this specific acetamide stands out due to its unique combination of functional groups.

Compound NameStructural CharacteristicsBiological Activity
N,N-DimethylacetamideSimple amide structureCommon solvent; less complex
ThioacetamideContains sulfur; simpler than target compoundUsed in organic synthesis
Quinoline DerivativesHeterocyclic aromatic compoundsVarying biological activities

Case Studies

  • Antimicrobial Evaluation : A study evaluated several acetamide derivatives against common bacterial strains, revealing that certain substitutions significantly enhanced antimicrobial potency.
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results in inducing cell death through apoptosis pathways.
  • Inflammation Modulation : Research exploring the anti-inflammatory capabilities showed that specific analogs could effectively reduce inflammation markers in vitro.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C25H25N3O2S2/c1-30-19-10-11-21-22(14-19)32-25(27-21)28-23(29)15-31-24-18(12-16-6-2-3-7-16)13-17-8-4-5-9-20(17)26-24/h4-5,8-11,13-14,16H,2-3,6-7,12,15H2,1H3,(H,27,28,29)

InChI Key

PKFVWEMELAMBHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4C=C3CC5CCCC5

Origin of Product

United States

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